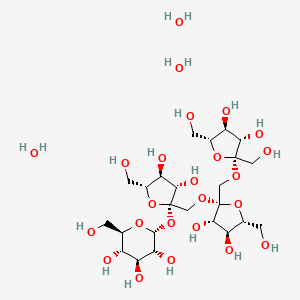

Nystose trihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Nystose trihydrate can be enzymatically synthesized from sucrose using fructosyltransferase enzymes . The reaction involves the transfer of fructosyl units to sucrose, forming a series of fructooligosaccharides, including Nistose . The reaction conditions typically include a pH range of 5.0 to 7.0 and a temperature range of 30°C to 50°C .

Industrial Production Methods

Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus niger, are employed to produce fructosyltransferase enzymes, which catalyze the formation of Nistose from sucrose . The fermentation process is optimized for maximum yield by controlling parameters such as pH, temperature, and nutrient availability .

化学反应分析

Types of Reactions

Nystose trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Nistose can be hydrolyzed using acidic or enzymatic conditions to yield fructose and glucose.

Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.

Glycosylation: Nistose can participate in glycosylation reactions to form glycosides under the influence of glycosyltransferase enzymes.

Major Products Formed

Hydrolysis: Fructose and glucose.

Oxidation: Various oxidized derivatives of fructose and glucose.

Glycosylation: Glycosides with different aglycones.

科学研究应用

Nystose trihydrate has a wide range of scientific research applications:

作用机制

Nystose trihydrate exerts its effects primarily through its prebiotic properties. It is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon . This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and modulation of the immune system . The molecular targets include gut microbiota, which metabolize Nistose to produce beneficial metabolites .

相似化合物的比较

Similar Compounds

1-Kestose: A trisaccharide with similar prebiotic properties.

Raffinose: A trisaccharide that also promotes the growth of beneficial gut bacteria.

Sucrose: The starting material for the synthesis of Nistose.

Uniqueness

Nystose trihydrate is unique due to its specific structure, which includes three fructose units linked to a glucose moiety . This structure provides distinct prebiotic effects compared to other fructooligosaccharides .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDGRNFAJVFRT-DHHBJCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Nystose trihydrate?

A1: this compound is a tetrasaccharide with the molecular formula C24H42O21·3H2O []. It consists of a glucose unit linked to three fructose units. Its crystal structure has been determined through X-ray diffraction [].

Q2: How does this compound affect water activity in food applications?

A2: Dehydrated this compound exhibits the ability to absorb moisture and maintain a low water activity (Aw) during rehydration []. This characteristic makes it useful in food applications, as demonstrated by its ability to reduce the Aw of sucrose powder when added, thus enhancing the survival rate of freeze-dried bacteria in the mixture [].

Q3: Are there any known applications of this compound in drug delivery systems?

A4: The provided research doesn't specifically explore the applications of this compound in drug delivery systems [, , ]. Further research is needed to determine its potential in this area.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/new.no-structure.jpg)

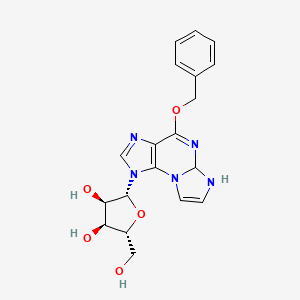

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)